Tetrakis(hydroxymethyl)phosphanium;urea;chloride
Overview
Description
Tetrakis(hydroxymethyl)phosphanium;urea;chloride is a chemical compound known for its applications in various fields, particularly as a flame retardant. This compound is a polymer formed by the reaction of tetrakis(hydroxymethyl)phosphonium chloride with urea. It is commonly used in the textile industry to impart flame-retardant properties to fabrics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, tetrakis(hydroxymethyl)-, chloride, polymer with urea involves the reaction of tetrakis(hydroxymethyl)phosphonium chloride with urea. The reaction typically occurs under controlled conditions to ensure the formation of the desired polymer. The general reaction can be represented as follows:
[ \text{[P(CH}_2\text{OH)}_4\text{]Cl} + \text{NH}_2\text{CONH}_2 \rightarrow (\text{HOCH}_2)_2\text{P(O)CH}_2\text{NHC(O)NH}_2 + \text{HCl} + \text{HCHO} + \text{H}_2 + \text{H}_2\text{O} ]
This reaction proceeds rapidly, forming insoluble high molecular weight polymers .
Industrial Production Methods
In industrial settings, the production of this polymer involves a “pad-dry process” where the polymer is applied to fabrics. The treated material is then subjected to ammonia and ammonia hydroxide treatments to produce flame-retardant fibers .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(hydroxymethyl)phosphanium;urea;chloride undergoes various chemical reactions, including:
Condensation Reactions: The polymerization process itself is a condensation reaction where urea reacts with tetrakis(hydroxymethyl)phosphonium chloride.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents can oxidize the phosphonium compound.
Reducing Agents: Reducing agents such as sodium borohydride can reduce the compound.
Major Products Formed
The major products formed from these reactions include various phosphine oxides and other phosphorus-containing compounds .
Scientific Research Applications
Tetrakis(hydroxymethyl)phosphanium;urea;chloride has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Employed in the development of hydrogels for 3D cell encapsulation.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a flame retardant in textiles, plastics, and other materials
Mechanism of Action
The mechanism by which phosphonium, tetrakis(hydroxymethyl)-, chloride, polymer with urea exerts its effects involves the formation of a polymer network that imparts flame-retardant properties. The polymer forms a protective char layer on the surface of the material, preventing the spread of flames . Additionally, the compound can react with amines to form cross-linked networks, enhancing its stability and effectiveness .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: A precursor to the polymer, used in similar applications.
Tris(hydroxymethyl)phosphine: Another phosphorus-containing compound with applications in flame retardancy and as a ligand in coordination chemistry.
Uniqueness
Tetrakis(hydroxymethyl)phosphanium;urea;chloride is unique due to its ability to form high molecular weight polymers that provide excellent flame-retardant properties. Its effectiveness in various applications, particularly in the textile industry, sets it apart from other similar compounds .
Properties
IUPAC Name |
tetrakis(hydroxymethyl)phosphanium;urea;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O4P.CH4N2O.ClH/c5-1-9(2-6,3-7)4-8;2-1(3)4;/h5-8H,1-4H2;(H4,2,3,4);1H/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIVVKDUMQYBAV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)[P+](CO)(CO)CO.C(=O)(N)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16ClN2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27104-30-9 | |
Record name | Phosphonium, tetrakis(hydroxymethyl)-, chloride (1:1), polymer with urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27104-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
250.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27104-30-9 | |
Record name | Phosphonium, tetrakis(hydroxymethyl)-, chloride (1:1), polymer with urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonium, tetrakis(hydroxymethyl)-, chloride (1:1), polymer with urea | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrakis(hydroxymethyl)phosphonium chloride, oligomeric reaction products with urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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